molecular formula BaO4SrTi B3046417 Barium strontium dititanate(2-) CAS No. 12430-73-8

Barium strontium dititanate(2-)

Cat. No. B3046417
CAS RN: 12430-73-8
M. Wt: 336.8 g/mol
InChI Key: CZXRMHUWVGPWRM-UHFFFAOYSA-N
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Patent
US05976625

Procedure details

Equal molar amounts of barium acetate (1.57 g) and strontium acetate (3.51 g) were combined with acetic acid (5.6 ml) and the mixture heated at 85° C. for 1 hour to dissolve the salts. Titanium isopropoxide (3.51 g) was then added to the mixture. The resulting mixture had the desired a Ba:Sr:Ti molar ratio of 1:1:2. Deionized water (18 megohm) was added to achieve a water:titanium isopropoxide molar ratio of 1000:1 and form a barium strontium titanate sol.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
3.51 g
Type
reactant
Reaction Step Four
[Compound]
Name
Ba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-])(=O)C.C([O-])(=O)C.[Sr+2:14].C([O-])(=O)C.C(O)(=O)C.CC(C)[O-].[Ti+4:27].CC(C)[O-].CC(C)[O-].CC(C)[O-]>O>[CH3:6][CH:1]([CH3:2])[O-:4].[Ti+4:27].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[Ti+4:27].[Sr+2:14].[Ba+2:5] |f:0.1.2,3.4.5,7.8.9.10.11,13.14.15.16.17,18.19.20.21.22.23.24|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
Step Two
Name
Quantity
3.51 g
Type
reactant
Smiles
C(C)(=O)[O-].[Sr+2].C(C)(=O)[O-]
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
3.51 g
Type
reactant
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Five
Name
Ba
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salts

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[Ti+4].[Sr+2].[Ba+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05976625

Procedure details

Equal molar amounts of barium acetate (1.57 g) and strontium acetate (3.51 g) were combined with acetic acid (5.6 ml) and the mixture heated at 85° C. for 1 hour to dissolve the salts. Titanium isopropoxide (3.51 g) was then added to the mixture. The resulting mixture had the desired a Ba:Sr:Ti molar ratio of 1:1:2. Deionized water (18 megohm) was added to achieve a water:titanium isopropoxide molar ratio of 1000:1 and form a barium strontium titanate sol.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
3.51 g
Type
reactant
Reaction Step Four
[Compound]
Name
Ba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-])(=O)C.C([O-])(=O)C.[Sr+2:14].C([O-])(=O)C.C(O)(=O)C.CC(C)[O-].[Ti+4:27].CC(C)[O-].CC(C)[O-].CC(C)[O-]>O>[CH3:6][CH:1]([CH3:2])[O-:4].[Ti+4:27].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[Ti+4:27].[Sr+2:14].[Ba+2:5] |f:0.1.2,3.4.5,7.8.9.10.11,13.14.15.16.17,18.19.20.21.22.23.24|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
Step Two
Name
Quantity
3.51 g
Type
reactant
Smiles
C(C)(=O)[O-].[Sr+2].C(C)(=O)[O-]
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
3.51 g
Type
reactant
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Five
Name
Ba
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salts

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[Ti+4].[Sr+2].[Ba+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.